molecular formula C23H30N2O B6495952 4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 946280-96-2

4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Cat. No.: B6495952
CAS No.: 946280-96-2
M. Wt: 350.5 g/mol
InChI Key: IBZBTGNRRVLURT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (ID: F936-0193) is a benzamide derivative with a molecular formula of C₂₇H₃₇N₃O₂ and a molecular weight of 435.61 g/mol . The compound features a tert-butyl-substituted benzamide core linked to a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety via an ethyl spacer.

Properties

IUPAC Name

4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-23(2,3)20-10-8-18(9-11-20)22(26)24-14-13-17-7-12-21-19(16-17)6-5-15-25(21)4/h7-12,16H,5-6,13-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZBTGNRRVLURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Lipophilicity : F936-0193’s tert-butyl group confers higher lipophilicity compared to D388-0736 (morpholine) and Compound 15 (thienylmethylthio), which may enhance blood-brain barrier penetration or tissue retention .

Rigidity vs. Flexibility: The tetrahydroquinoline in F936-0193 provides structural rigidity, contrasting with the flexible morpholine in D388-0733. Rigid scaffolds often improve target selectivity but may reduce metabolic stability .

Pharmacological Implications (Inferred from Structural Features)

  • F936-0193: The combination of a lipophilic tert-butyl group and a rigid tetrahydroquinoline may favor interactions with hydrophobic binding pockets (e.g., GPCRs or nuclear receptors). However, the absence of ionizable groups limits solubility .
  • D388-0736 : The morpholine ring enhances solubility and may engage in hydrogen bonding with polar residues in targets like serotonin or dopamine receptors .
  • Compound 15 : The thienylmethylthio group’s electron-rich nature could mediate redox interactions or allosteric modulation in enzymes like cytochrome P450 .

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